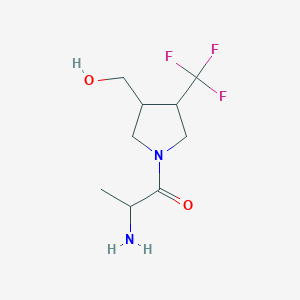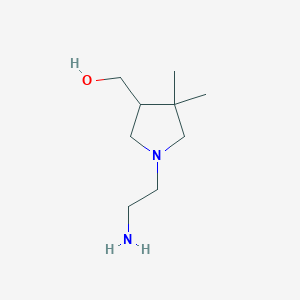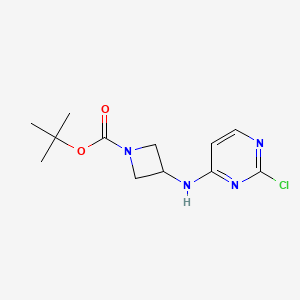
Tert-butyl 3-((2-chloropyrimidin-4-yl)amino)azetidine-1-carboxylate
Overview
Description
Molecular Structure Analysis
The molecular structure of “Tert-butyl 3-((2-chloropyrimidin-4-yl)amino)azetidine-1-carboxylate” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and an azetidine ring, which is a four-membered ring with one nitrogen atom. The pyrimidine ring is substituted with a chlorine atom at the 2-position and the azetidine ring is substituted with a tert-butyl carboxylate group.Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
Research on pyrimidine and azetidine derivatives showcases their potential in medicinal chemistry, particularly as ligands for receptors, and as building blocks for various synthetic routes aimed at producing pharmaceutical agents. For instance, studies on 2-aminopyrimidines have led to the development of compounds with anti-inflammatory and antinociceptive activities, suggesting the utility of pyrimidine derivatives in pain management and as H4 receptor antagonists (Altenbach et al., 2008). Similarly, azetidine and its derivatives have been utilized in synthesis processes, such as in the generation of imidazoline, oxazolidine, and tetrahydropyrimidine products, showcasing the versatility of these compounds in creating diverse pharmacologically relevant structures (Yadav & Sriramurthy, 2005).
Drug Discovery and Development
The exploration of azetidine-containing compounds extends to drug discovery, with methodologies developed to synthesize enantiopure azetidine-2-carboxylic acids with potential for studying peptide activity and conformation influence (Sajjadi & Lubell, 2008). Moreover, azetidine derivatives have been investigated for their role as intermediates in the synthesis of targeted molecules, such as PROTACs, which are a novel class of cancer therapeutics, indicating the significant role of azetidine frameworks in developing new therapeutic agents (Zhang et al., 2022).
Radiopharmaceutical Applications
Additionally, azetidine derivatives have been synthesized for potential use in imaging studies, such as in the development of novel ligands for nicotinic receptors, indicating their applicability in radiopharmaceuticals and as tools for neurological research (Karimi & Långström, 2002).
Antimicrobial and Antitubercular Activities
Research also extends to the synthesis of pyrimidine-azetidine analogues with observed antioxidant, antimicrobial, and antitubercular activities, underscoring the potential of these compounds in addressing infectious diseases (Chandrashekaraiah et al., 2014).
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Biochemical Analysis
Biochemical Properties
Tert-butyl 3-((2-chloropyrimidin-4-yl)amino)azetidine-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, leading to changes in cellular responses . Additionally, it can affect the expression of genes involved in critical cellular processes, thereby impacting cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and improvement in cellular function . At higher doses, it can cause toxic or adverse effects, including disruption of normal cellular processes and induction of cell death. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, thereby influencing metabolic flux and metabolite levels . The compound can modulate the activity of enzymes involved in energy production, biosynthesis, and degradation processes, leading to changes in the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. Understanding the transport mechanisms is essential for predicting the bioavailability and efficacy of the compound in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it exerts its activity. The localization of the compound can affect its function and interactions with other biomolecules, thereby influencing its overall biological effects.
Properties
IUPAC Name |
tert-butyl 3-[(2-chloropyrimidin-4-yl)amino]azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN4O2/c1-12(2,3)19-11(18)17-6-8(7-17)15-9-4-5-14-10(13)16-9/h4-5,8H,6-7H2,1-3H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIAOPPLIFKWBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NC2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



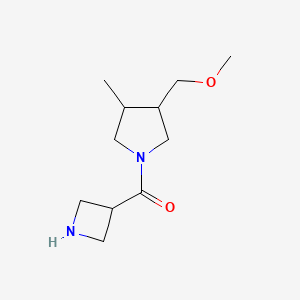
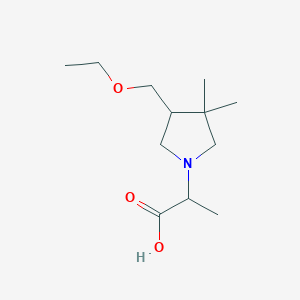

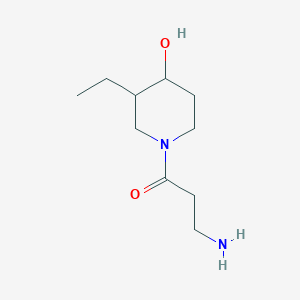
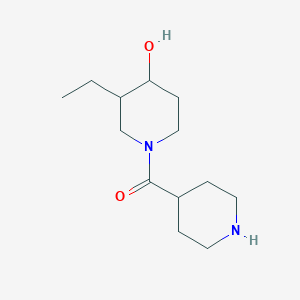


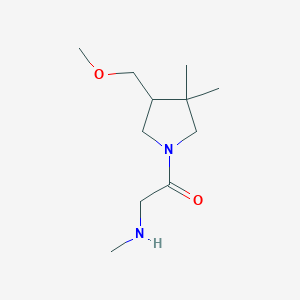

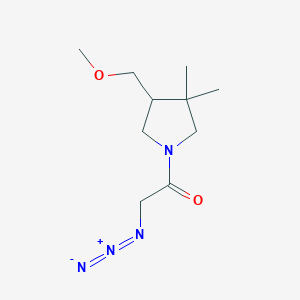
![2-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one](/img/structure/B1481342.png)
